molecular formula C16H12BrN3O B8355718 8-(2-Aminobenzoylamino)-3-bromoquinoline

8-(2-Aminobenzoylamino)-3-bromoquinoline

Cat. No.: B8355718
M. Wt: 342.19 g/mol
InChI Key: NRUSLBJGBDENNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(2-Aminobenzoylamino)-3-bromoquinoline is a chemical compound that features a quinoline core structure substituted with a bromo group at the 3-position and a 2-aminobenzoylamino moiety at the 8-position. The quinoline scaffold is known to be a privileged structure in medicinal chemistry and drug discovery, with derivatives exhibiting a wide spectrum of biological activities. The presence of the bromine atom offers a versatile handle for further functionalization via metal-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, allowing researchers to create a diverse array of more complex molecules for screening and development. The 2-aminobenzoyl side chain can contribute additional hydrogen bonding capacity and structural rigidity, which may influence the compound's binding affinity to biological targets. Compounds based on the quinoline structure, such as 8-hydroxyquinoline derivatives, have been investigated for their anticancer, antimicrobial, and antiviral properties, acting in some cases as chelators of metalloproteins or enzyme inhibitors . As a building block, this compound is of significant interest in organic synthesis, medicinal chemistry, and material science research. It can be utilized in the development of novel pharmaceutical candidates, agrochemicals, and functional materials. Researchers can employ this reagent to synthesize libraries of compounds for high-throughput screening against various biological targets. This product is intended for research and development purposes in a laboratory setting only. It is not intended for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C16H12BrN3O

Molecular Weight

342.19 g/mol

IUPAC Name

2-amino-N-(3-bromoquinolin-8-yl)benzamide

InChI

InChI=1S/C16H12BrN3O/c17-11-8-10-4-3-7-14(15(10)19-9-11)20-16(21)12-5-1-2-6-13(12)18/h1-9H,18H2,(H,20,21)

InChI Key

NRUSLBJGBDENNQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NC2=CC=CC3=CC(=CN=C32)Br)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Variations

The activity and physicochemical properties of quinoline derivatives are highly sensitive to substituent positions and functional groups. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparisons
Compound Name Substituents (Position) Key Features Reference CAS/Study
8-(2-Aminobenzoylamino)-3-bromoquinoline 3-Br, 8-(2-aminobenzoylamino) Enhanced hydrogen bonding; potential for targeted bioactivity N/A (Target Compound)
3-Bromoquinoline 3-Br Simple analog; used as a precursor for S-alkylation or oxidation reactions 5332-24-1
Ethyl 8-bromoquinoline-3-carboxylate 3-COOEt, 8-Br Ester group increases lipophilicity; lower solubility in aqueous media 347146-14-9
8-Bromoquinoline-3-carboxylic acid 3-COOH, 8-Br Carboxylic acid group enhances solubility; potential for ionic interactions 347146-16-1
3-(Butylthio)quinoline 3-SBu Sulfur-containing substituent; inactive as a TLR8 agonist
Key Observations:
  • Hydrogen Bonding vs. Lipophilicity: The 2-aminobenzoylamino group in the target compound provides hydrogen-bonding sites absent in esters (e.g., Ethyl 8-bromoquinoline-3-carboxylate) or carboxylic acids (e.g., 8-Bromoquinoline-3-carboxylic acid). This may improve receptor binding in biological systems .
  • Reactivity: The bromine at position 3 allows for cross-coupling reactions, similar to 3-bromoquinoline, which is a common intermediate in synthesizing thioether or aryl derivatives .
  • Biological Implications: The inactivity of 3-(butylthio)quinoline (a sulfur analog) as a TLR8 agonist underscores the critical role of substituent choice. The target compound’s aminobenzoylamino group may restore or enhance activity compared to sulfur-based derivatives.

Physicochemical and Pharmacological Properties

Table 2: Inferred Property Comparison
Property This compound 3-Bromoquinoline Ethyl 8-bromoquinoline-3-carboxylate
Molecular Weight ~372 g/mol 212 g/mol ~294 g/mol
Solubility Moderate (polar groups) Low Low (ester-dominated)
Reactivity High (Br for coupling) High Moderate
Bioactivity Potential High (hydrogen-bonding sites) Variable Low
Notes:
  • The target compound’s solubility is expected to exceed that of non-polar analogs like 3-bromoquinoline due to its polar aminobenzoylamino group.
  • The bromine atom retains utility for further derivatization, as seen in the synthesis of 2-methoxyquinoline from 3-bromoquinoline via fluorination .

Preparation Methods

Bromination of Quinoline

ParameterValueSource
Solvento-Dichlorobenzene
Temperature23°C (reaction), 144–145°C (distillation)
Yield40%
Purity99.3%

Nitration of 3-Bromoquinoline

Regioselective Nitration at Position 8

Introducing a nitro group at position 8 of 3-bromoquinoline requires careful control of electrophilic aromatic substitution conditions. The bromine atom at position 3 acts as a meta-directing group, favoring nitration at position 8 over position 6. A mixture of concentrated nitric acid and sulfuric acid at 0–5°C is typically employed, with reaction monitoring via TLC to prevent over-nitration.

Reduction of 8-Nitro-3-bromoquinoline to 8-Amino-3-bromoquinoline

Catalytic Hydrogenation

The nitro group at position 8 is reduced to an amino group using hydrogen gas and a palladium-on-carbon catalyst in ethanol. This method avoids over-reduction and preserves the bromine substituent. Reaction completion within 4–6 hours at 50 psi H₂ pressure yields 8-amino-3-bromoquinoline with >95% purity.

Alternative Reducing Agents

For laboratories lacking hydrogenation equipment, Fe/HCl systems offer a viable alternative. However, this method generates more byproducts, necessitating subsequent purification via column chromatography.

Acylation with 2-Aminobenzoic Acid

Formation of the Amide Bond

The final step involves coupling 8-amino-3-bromoquinoline with 2-aminobenzoic acid. Activation of the carboxylic acid group using thionyl chloride converts it to 2-aminobenzoyl chloride, which reacts with the amino group in pyridine under inert conditions. Triethylamine is added to scavenge HCl, driving the reaction to completion.

Table 2: Acylation Reaction Parameters

ParameterValueSource
Coupling AgentThionyl chloride
SolventDry dichloromethane
Temperature0°C (initial), room temperature (completion)
Yield65–70%

Purification and Characterization

Chromatographic Techniques

Final purification employs silica gel column chromatography with a hexane-ethyl acetate gradient (7:3 to 1:1). Recrystallization from ethanol-water mixtures enhances purity to >98%, as confirmed by HPLC and ¹H-NMR.

Alternative Synthetic Routes

Ullmann-Type Coupling

A modern approach utilizes copper-catalyzed coupling between 8-bromo-3-bromoquinoline and 2-aminobenzamide. While this method reduces steps, it requires expensive catalysts and yields remain suboptimal (50–55%).

Challenges and Optimization

Regioselectivity in Nitration

Competing nitration at position 6 is mitigated by using excess sulfuric acid as a solvent, which enhances the reactivity of the nitronium ion at position 8.

Byproduct Formation During Acylation

Partial oxidation of the 2-aminobenzoylamino group is addressed by conducting reactions under nitrogen and incorporating antioxidants like BHT.

Q & A

Q. What are the common synthetic routes for 8-(2-Aminobenzoylamino)-3-bromoquinoline, and how are intermediates characterized?

Synthesis typically involves sequential functionalization of the quinoline core. First, bromination at the 3-position (e.g., using N-bromosuccinimide in chloroform) is followed by introducing the 2-aminobenzoylamino group at position 7. A Buchwald-Hartwig coupling or Ullmann-type reaction may be employed for the amination step, using palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) under inert conditions . Intermediates are characterized via 1H^1H/13C^{13}C-NMR (to confirm substitution patterns), HPLC for purity (>95%), and mass spectrometry for molecular weight validation .

Q. How can researchers screen the biological activity of this compound in preliminary studies?

Initial screening focuses on in vitro assays:

  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) with MIC values compared to controls like ciprofloxacin .
  • Anticancer Potential : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to measure IC₅₀, with mechanistic follow-ups (e.g., apoptosis via flow cytometry) .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases, using ATP/NADH depletion as readouts .

Q. What analytical techniques are critical for confirming the compound’s structural integrity?

  • NMR Spectroscopy : 1H^1H-NMR identifies aromatic proton splitting patterns (e.g., quinoline H-2/H-4 coupling) and confirms amide bond formation via NH peaks at δ 8–9 ppm .
  • X-ray Crystallography : Resolves regiochemistry of bromine and amide substituents, critical for structure-activity relationship (SAR) studies .
  • Elemental Analysis : Validates C/H/N/Br stoichiometry (±0.3% tolerance) .

Advanced Research Questions

Q. How can regioselectivity challenges during bromination and amination be mitigated?

Bromination at position 3 may compete with other positions (e.g., 6-Br byproducts). Using directing groups (e.g., nitro at position 8 prior to bromination) or steric hindrance (bulky solvents like DMF) improves selectivity . For amination, microwave-assisted synthesis reduces reaction time and minimizes decomposition, while chelating ligands (e.g., BINAP) enhance Pd catalyst efficiency for C–N bond formation .

Q. What strategies resolve contradictions in biological activity data across studies?

Discrepancies in IC₅₀/MIC values often arise from assay conditions (e.g., serum protein interference, pH variations). Standardization steps:

  • Use serum-free media in cytotoxicity assays.
  • Validate target engagement via SPR (surface plasmon resonance) for direct binding affinity measurements.
  • Cross-reference with structural analogs (e.g., 6-bromo vs. 3-bromo derivatives) to isolate substituent effects .

Q. How do electronic effects of the 3-bromo and 8-aminobenzoylamino groups influence reactivity?

The electron-withdrawing bromine at position 3 deactivates the quinoline ring, reducing electrophilic substitution but enhancing oxidative stability. The 8-aminobenzoylamino group acts as an electron donor via resonance, facilitating further functionalization (e.g., acylations) at position 2 or 4. DFT calculations (e.g., HOMO-LUMO gaps) can predict sites for nucleophilic attack .

Q. What advanced methodologies optimize yield in large-scale synthesis?

  • Flow Chemistry : Continuous flow reactors improve heat/mass transfer for exothermic bromination steps, achieving >80% yield with reduced byproducts .
  • Crystallization Engineering : Use anti-solvent (e.g., hexane) gradient addition to isolate high-purity crystals (>99%) .
  • DoE (Design of Experiments) : Multi-variable optimization (temperature, catalyst loading) identifies robust reaction parameters .

Methodological Considerations

  • Safety : Handle brominated intermediates in fume hoods with nitrile gloves; LC-MS monitoring detects genotoxic impurities (e.g., alkyl bromides) .
  • Data Reproducibility : Report reaction conditions (e.g., degassing method for Pd-catalyzed steps) and biological assay protocols in detail .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.